Cas no 4253-00-3 (7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one)

4253-00-3 structure
Nome del prodotto:7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one
7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one
- 7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
- 7,2'-dimethoxy-4',5'-methylenedioxyisoflavone
- 7,6'-dimethoxy-3',4'-methylenedioxy-isoflavone
- 7-Methoxy-3-(6-methoxy-benzo[1,3]dioxol-5-yl)-chromen-4-on
- 7-methoxy-3-(6-methoxy-benzo[1,3]dioxol-5-yl)-chromen-4-one
- 7-O-methylcuneantin
- AC1L7XLN
- cuneatin methyl ether
- Maxima isoflavone G methyl ether
- NSC382030
- SpecPlus_000925
- Spectrum_000208
- Spectrum2_000401
- Spectrum3_000255
- Spectrum4_001550
- 7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzopyran-4-one
- Spectrum5_000120
- ISOFLAVONE, 2',7-DIMETHOXY-4',5'-(METHYLENEDIOXY)-
- KBio1_001965
- KBioSS_000688
- BRD-K89225759-001-01-3
- Q27165253
- SR-05000002583-1
- SCHEMBL1675988
- KBio3_001170
- 7-METHOXY-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-4H-1-BENZOPYRAN-4-ONE
- 4H-1-BENZOPYRAN-4-ONE, 7-METHOXY-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-
- CHEMBL1976532
- DTXSID30195317
- 4253-00-3
- CCG-39974
- KBio2_005824
- Cuneatin-7-methyl ether
- LMPK12050088
- NCI60_003640
- 3RJ8MHV0O7
- 2',7-DIMETHOXY-4',5'-METHYLENEDIOXYISOFLAVONE
- NSC 382030
- SR-05000002583
- BSPBio_001670
- NSC-382030
- KBioGR_002020
- KBio2_003256
- DivK1c_007021
- KBio2_000688
- XC161691
- CHEBI:93558
- UNII-3RJ8MHV0O7
- SPBio_000322
-
- Inchi: InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3
- Chiave InChI: MSPWKPQQHHCXLR-UHFFFAOYSA-N
- Sorrisi: COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4
Proprietà calcolate
- Massa esatta: 326.07902
- Massa monoisotopica: 326.07903816g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 518
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 63.2Ų
Proprietà sperimentali
- PSA: 63.22
- LogP: 3.20590
7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one Letteratura correlata
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
3. Back matter
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
4253-00-3 (7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one) Prodotti correlati
- 485-63-2(3',4',7-Trihydroxyisoflavone)
- 798-61-8(Trimethoxyisoflavone)
- 20575-57-9(Calycosin)
- 17817-31-1(Desmethylglycitein)
- 41743-73-1(Irisflorentin)
- 548-77-6(Tectorigenin)
- 40957-83-3(Glycitein)
- 13111-57-4(5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one)
- 1627721-90-7(6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)
- 2034572-32-0(2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
